3-(4-Methylphenoxy)propanoyl chloride
Overview
Description
3-(4-Methylphenoxy)propanoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of propanoyl chloride, where the hydrogen atom in the para position of the phenoxy group is replaced by a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenoxy)propanoyl chloride typically involves the reaction of 4-methylphenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Methylphenol+Propanoyl chloride→3-(4-Methylphenoxy)propanoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenoxy)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form 3-(4-Methylphenoxy)propanoic acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: For amide formation, reactions are typically carried out in the presence of a base like triethylamine.
Alcohols: Esterification reactions often use anhydrous conditions and a base to neutralize the hydrochloric acid formed.
Water: Hydrolysis reactions are usually performed under acidic or basic conditions to facilitate the breakdown of the acyl chloride.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
3-(4-Methylphenoxy)propanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.
Material Science: In the synthesis of polymers and other advanced materials.
Biochemistry: As a reagent in the modification of biomolecules.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenoxy)propanoyl chloride involves nucleophilic acyl substitution reactions. The acyl chloride group is highly reactive and can be attacked by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoyl chloride: Similar structure but with a methoxy group instead of a methyl group.
3-(4-Chlorophenyl)propanoyl chloride: Contains a chlorine atom in the para position of the phenoxy group.
3-(4-Fluorophenyl)propanoyl chloride: Contains a fluorine atom in the para position of the phenoxy group.
Uniqueness
3-(4-Methylphenoxy)propanoyl chloride is unique due to the presence of the methyl group, which can influence the reactivity and properties of the compound. The methyl group can affect the electron density on the phenoxy ring, thereby altering the compound’s behavior in chemical reactions compared to its analogs.
Properties
IUPAC Name |
3-(4-methylphenoxy)propanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWNRRBFHFWMCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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